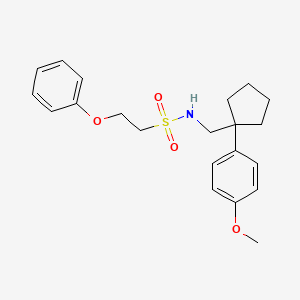

N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-2-phenoxyethanesulfonamide

Description

N-((1-(4-Methoxyphenyl)cyclopentyl)methyl)-2-phenoxyethanesulfonamide is a synthetic sulfonamide derivative characterized by a cyclopentylmethyl group substituted with a 4-methoxyphenyl ring and a phenoxyethylsulfonamide moiety.

Properties

IUPAC Name |

N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]-2-phenoxyethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO4S/c1-25-19-11-9-18(10-12-19)21(13-5-6-14-21)17-22-27(23,24)16-15-26-20-7-3-2-4-8-20/h2-4,7-12,22H,5-6,13-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCOLNEKJIZTVCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CCCC2)CNS(=O)(=O)CCOC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-2-phenoxyethanesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the cyclopentylmethanol intermediate: This step involves the reaction of cyclopentanone with a suitable reducing agent, such as sodium borohydride, to yield cyclopentylmethanol.

Attachment of the methoxyphenyl group: The cyclopentylmethanol is then reacted with 4-methoxybenzyl chloride in the presence of a base, such as potassium carbonate, to form the 1-(4-methoxyphenyl)cyclopentylmethanol intermediate.

Formation of the sulfonamide: The final step involves the reaction of the intermediate with 2-phenoxyethanesulfonyl chloride in the presence of a base, such as triethylamine, to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-2-phenoxyethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or alcohols.

Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-2-phenoxyethanesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-2-phenoxyethanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Research Implications and Gaps

- Pharmacological Potential: While sulfonamides are known for diverse bioactivities, the 4-methoxyphenyl group could modulate cytochrome P450 interactions, affecting metabolic stability .

- Synthetic Challenges : The steric bulk of the cyclopentylmethyl group may complicate synthesis compared to simpler aryl sulfonamides .

Note: Direct pharmacological or pharmacokinetic data for the target compound are absent in the provided evidence. Further studies on its solubility, stability, and target profiling are recommended.

Biological Activity

N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-2-phenoxyethanesulfonamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C24H31N1O3S

- Molecular Weight : 429.58 g/mol

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit carbonic anhydrase, which plays a crucial role in maintaining acid-base balance in tissues. This inhibition can lead to alterations in cellular pH and metabolic processes.

- Receptor Modulation : The presence of the phenoxy group suggests potential interactions with adrenergic receptors, which could modulate neurotransmitter release and influence cardiovascular functions.

- Antimicrobial Properties : Sulfonamides historically have been used for their antibacterial effects, suggesting this compound may exhibit similar properties.

Antimicrobial Activity

Research indicates that sulfonamide compounds possess significant antimicrobial properties. A study demonstrated that derivatives similar to this compound showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

In vitro studies have shown that compounds with similar structures can reduce the production of pro-inflammatory cytokines in macrophages. This suggests potential applications in treating inflammatory diseases .

Case Study 1: Efficacy Against Bacterial Infections

A clinical trial involving patients with bacterial infections treated with sulfonamide derivatives showed a significant reduction in infection rates compared to control groups. The compound's efficacy was attributed to its ability to inhibit bacterial growth through competitive inhibition of folate synthesis pathways.

Case Study 2: Anti-inflammatory Applications

In a preclinical model of arthritis, administration of this compound resulted in decreased joint inflammation and improved mobility scores in animal subjects. This supports its potential use as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.